molecular formula C5H8O2S B14301266 4-Hydroxythiolane-3-carbaldehyde CAS No. 113772-17-1

4-Hydroxythiolane-3-carbaldehyde

Cat. No.: B14301266
CAS No.: 113772-17-1
M. Wt: 132.18 g/mol
InChI Key: CLEKNVDYPODCTP-UHFFFAOYSA-N
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Description

4-Hydroxythiolane-3-carbaldehyde is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring with a hydroxyl (-OH) group at position 4 and a formyl (-CHO) group at position 3. This article compares 4-Hydroxythiolane-3-carbaldehyde with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Properties

CAS No.

113772-17-1

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

4-hydroxythiolane-3-carbaldehyde

InChI

InChI=1S/C5H8O2S/c6-1-4-2-8-3-5(4)7/h1,4-5,7H,2-3H2

InChI Key

CLEKNVDYPODCTP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxythiolane-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 1,4-dithiane-2,5-diol with appropriate aldehydes under acidic conditions. Another method includes the oxidation of 4-hydroxythiolane-3-methanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods

In industrial settings, the production of 4-Hydroxythiolane-3-carbaldehyde often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity

Chemical Reactions Analysis

Types of Reactions

4-Hydroxythiolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: 4-Hydroxythiolane-3-carboxylic acid.

    Reduction: 4-Hydroxythiolane-3-methanol.

    Substitution: 4-Alkoxy- or 4-acyloxythiolane-3-carbaldehyde derivatives.

Scientific Research Applications

4-Hydroxythiolane-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4-Hydroxythiolane-3-carbaldehyde involves its interaction with various molecular targets, depending on its application. In biological systems, it can act as an enzyme inhibitor or modulator by forming covalent bonds with active site residues. The aldehyde group is particularly reactive and can form Schiff bases with amino groups in proteins, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 4-Hydroxythiolane-3-carbaldehyde, such as heterocyclic cores, aldehyde groups, or hydroxyl substituents.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Properties/Applications References
2-(1,3-Dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde C₇H₄OS₄ 232.31 Aldehyde, dithiolane Intermediate for TTF derivatives; Wittig reactions
4-(Benzyloxy)thiophene-3-carbaldehyde C₁₂H₁₀O₂S 218.27 Aldehyde, thiophene, benzyloxy Limited data; used in synthesis
1H-Indole-4-carbaldehyde C₉H₇NO 145.16 Aldehyde, indole LogP (1.36), moderate solubility; pharmaceutical intermediate
3-Hydroxypyridine-4-carboxaldehyde C₆H₅NO₂ 123.11 Aldehyde, pyridine, hydroxyl Potential ligand or intermediate
4-Hydroxy-1H-Indole-3-Carbaldehyde C₉H₇NO₂ 161.16 Aldehyde, indole, hydroxyl Bioactive scaffold; synthetic precursor

Key Differences and Insights

Heterocyclic Core Influence: Sulfur vs. Aromaticity: Pyridine () and indole () rings are aromatic, influencing stability and π-π interactions, whereas thiolane (non-aromatic) may confer greater flexibility.

Functional Group Positioning :

  • The 4-hydroxy-3-carbaldehyde motif in 4-Hydroxythiolane-3-carbaldehyde is mirrored in 4-Hydroxy-1H-Indole-3-Carbaldehyde (). This arrangement can facilitate intramolecular hydrogen bonding, affecting solubility and tautomerism.

Physicochemical Properties :

  • LogP and Solubility : 1H-Indole-4-carbaldehyde (LogP 1.36, ESOL solubility -2.24) is less polar than pyridine derivatives, suggesting 4-Hydroxythiolane-3-carbaldehyde may have intermediate hydrophilicity due to sulfur's electronegativity .
  • Thermal Stability : Thiophene-based aldehydes () are often thermally stable, whereas indole derivatives may decompose at high temperatures due to N-H bonds.

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